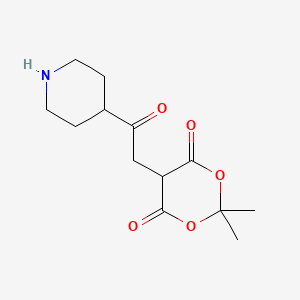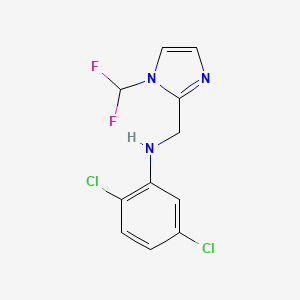
N-(3-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features an iodophenyl group and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Iodophenyl Group: This step might involve an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Amide Bond Formation: The final step involves coupling the iodophenyl and triazole intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could target the iodophenyl group, potentially converting it to a phenyl group.
Substitution: The iodophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
科学研究应用
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Triazole-containing compounds are known to inhibit certain enzymes, making them useful in biochemical research.
Antimicrobial Activity: The iodophenyl group might confer antimicrobial properties.
Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals, particularly antifungal or anticancer agents.
Industry
Agriculture: Possible use in the development of new agrochemicals.
Polymers: Incorporation into polymers to modify their properties.
作用机制
The mechanism of action would depend on the specific biological target. Generally, triazole-containing compounds can interact with enzymes or receptors, inhibiting their activity. The iodophenyl group might enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
- N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(3-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Uniqueness
The presence of the iodophenyl group might confer unique properties such as increased molecular weight and potential for halogen bonding, which can influence the compound’s biological activity and binding affinity.
属性
分子式 |
C11H11IN4O |
|---|---|
分子量 |
342.14 g/mol |
IUPAC 名称 |
N-(3-iodophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C11H11IN4O/c12-9-2-1-3-10(6-9)15-11(17)4-5-16-8-13-7-14-16/h1-3,6-8H,4-5H2,(H,15,17) |
InChI 键 |
MWXSNNOJUHGHTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)NC(=O)CCN2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


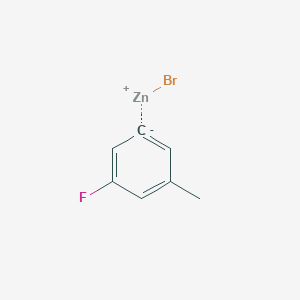
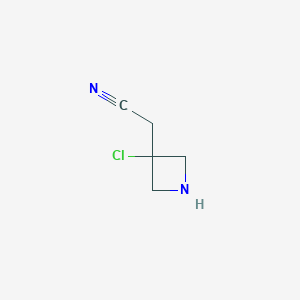
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
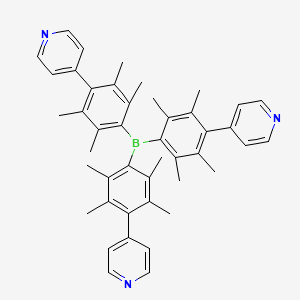
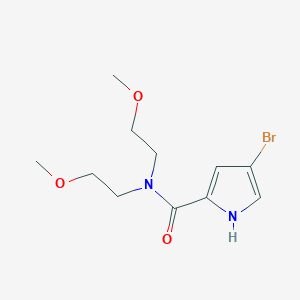
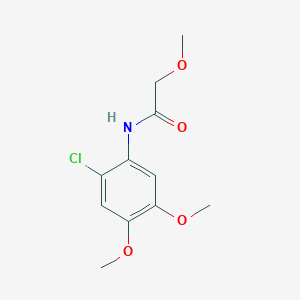
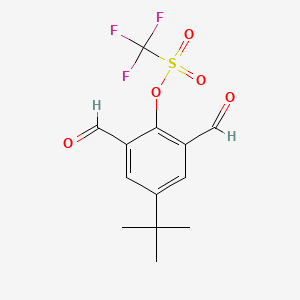
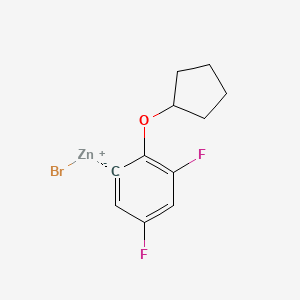


![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
